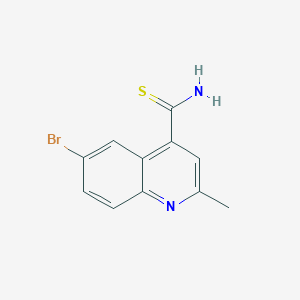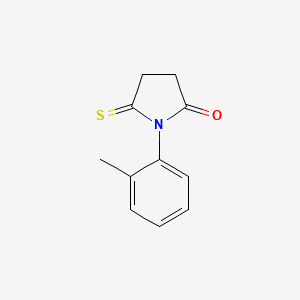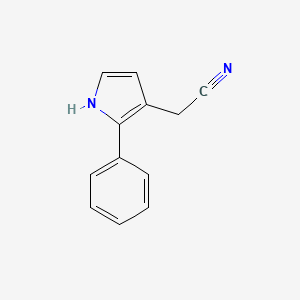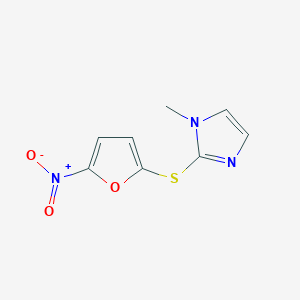
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimorpholinomethylene moiety, and an oxazol-5(4H)-one ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the chlorophenyl and dimorpholinomethylene precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazol-5(4H)-one ring. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other oxazol-5(4H)-one derivatives or molecules with chlorophenyl and dimorpholinomethylene groups. The distinct structure of this compound allows it to exhibit unique reactivity and biological activity, making it a valuable subject of study in various fields.
Propriétés
Numéro CAS |
61767-52-0 |
|---|---|
Formule moléculaire |
C18H20ClN3O4 |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4-(dimorpholin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H20ClN3O4/c19-14-3-1-13(2-4-14)16-20-15(18(23)26-16)17(21-5-9-24-10-6-21)22-7-11-25-12-8-22/h1-4H,5-12H2 |
Clé InChI |
CJHXPYIFEAISCP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


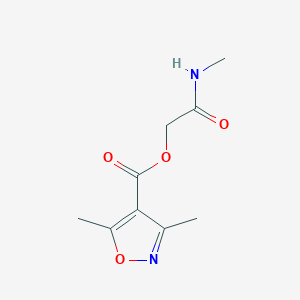
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)
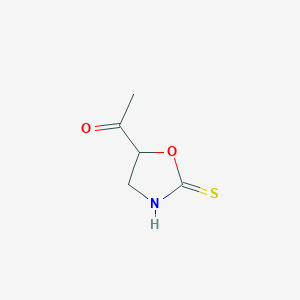
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
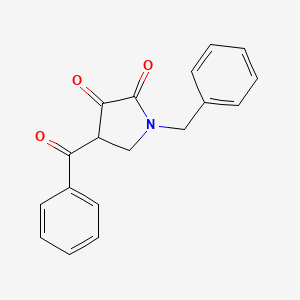


![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)


